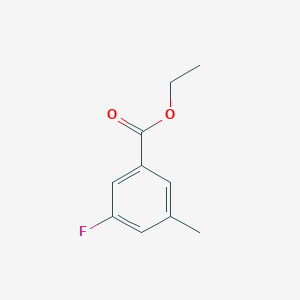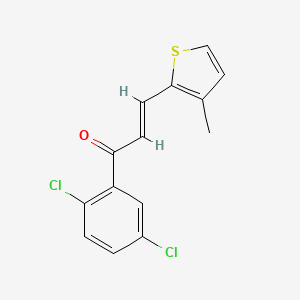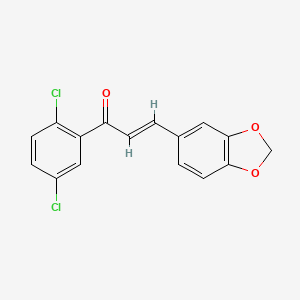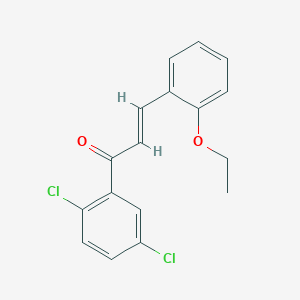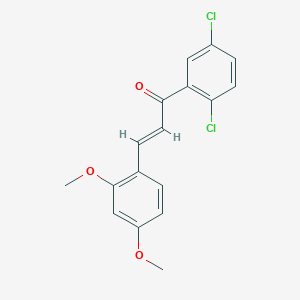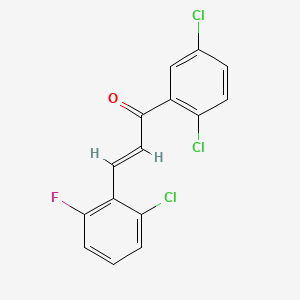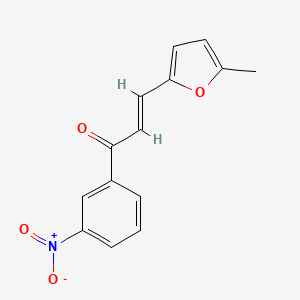
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as DMF-MF, is a novel organic compound which has recently been studied for its potential applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis method has been explored in recent years.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that this compound is able to bind to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is involved in the regulation of neurotransmission in the brain. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been found to be an effective antioxidant, and it is believed to act by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have several biochemical and physiological effects. In animal studies, (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been found to reduce inflammation and oxidative stress, as well as to reduce the risk of certain types of cancer. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been found to improve cognitive function, reduce anxiety, and improve mood.
Advantages and Limitations for Lab Experiments
The use of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in lab experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is widely available. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a potent inhibitor of acetylcholinesterase and is an effective antioxidant, making it useful for the study of oxidative stress and inflammation. However, there are some limitations to the use of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in lab experiments. This compound is relatively expensive and can be toxic at high doses, so it should be used with caution.
Future Directions
There are several potential future directions for the study of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. One potential direction is to further explore the mechanism of action of this compound and its potential effects on other enzymes and biochemical pathways. In addition, further research could be done to study the potential therapeutic applications of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, such as its use as an anti-inflammatory agent or as an antioxidant. Finally, further research could be done to explore the potential side effects of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, as well as to develop safer and more effective methods of synthesizing this compound.
Synthesis Methods
The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a multi-step process that involves the use of several organic compounds. The first step involves the reaction of 2,4-dimethoxyphenylacetic acid (DMPA) with 5-methylfuran-2-ylboronic acid (MFBA) in the presence of a palladium catalyst. This reaction produces a palladium-catalyzed coupling product, which is then reacted with an amine to form a Schiff base. The Schiff base is then reduced to the desired product, (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one.
Scientific Research Applications
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. In addition, (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been found to be an effective antioxidant, and it has been used in the study of oxidative stress and its effects on the body. (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has also been used in the study of inflammation and its effects on the body, as well as in the study of cancer.
properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-5-12(20-11)7-9-15(17)14-8-6-13(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVKHUDQVWKSOS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




